molecular formula C13H24N4O B11739867 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11739867
M. Wt: 252.36 g/mol
InChI Key: ZKFRWHXSUCBNJI-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a synthetic organic compound that features a pyrazole ring and a morpholine ring connected via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia.

    Coupling Reaction: The final step involves coupling the alkylated pyrazole with the morpholine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and morpholine rings using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the ethylamine linker, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

    Oxidation: Formation of pyrazole N-oxide derivatives.

    Reduction: Formation of fully reduced amine derivatives.

    Substitution: Formation of halogenated ethylamine derivatives.

Scientific Research Applications

Chemistry

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

This compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-4-yl)ethyl]amine
  • [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-4-yl)ethyl]amine

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to the presence of both a pyrazole ring and a morpholine ring, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H24N4O/c1-3-17-11-13(12(2)15-17)10-14-4-5-16-6-8-18-9-7-16/h11,14H,3-10H2,1-2H3

InChI Key

ZKFRWHXSUCBNJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCN2CCOCC2

Origin of Product

United States

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